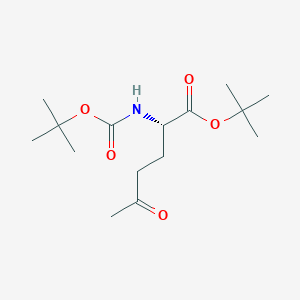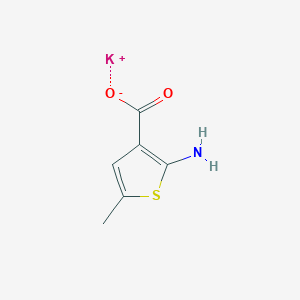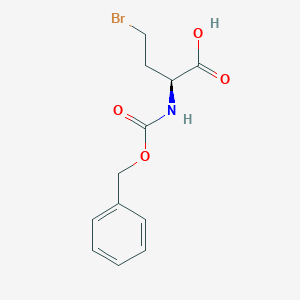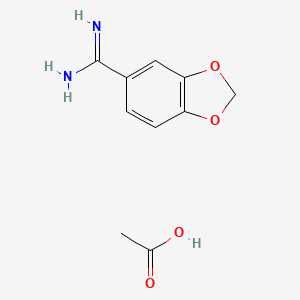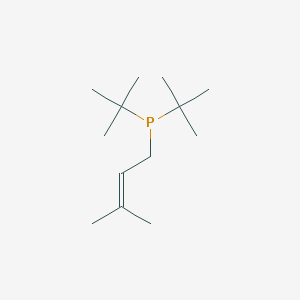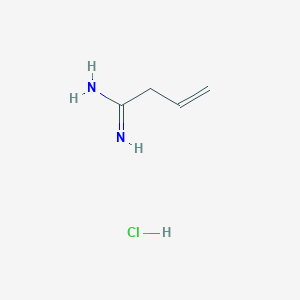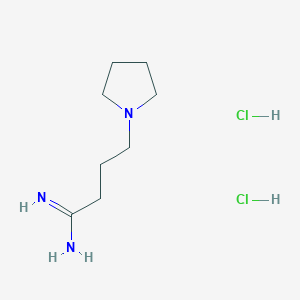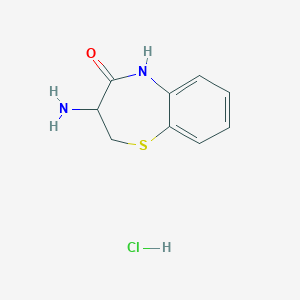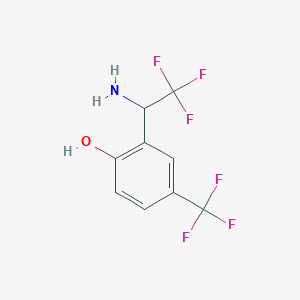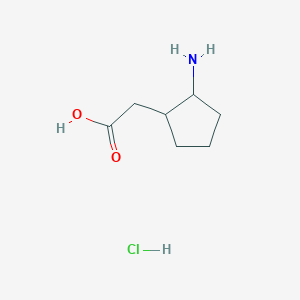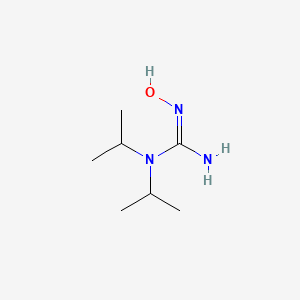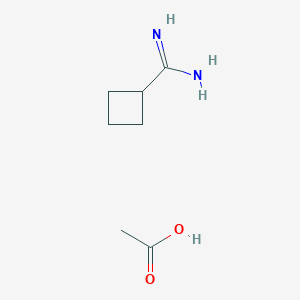
Cyclobutanecarboxamidine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanecarboxamidine acetate (CBDA) is an organic compound belonging to the family of carboxamidine compounds. It is a cyclic amide derivative of cyclobutanecarboxylic acid and is used in various scientific research applications. CBDA has been gaining attention in recent years due to its unique properties and potential applications in many scientific fields.
Wissenschaftliche Forschungsanwendungen
Cyclobutanecarboxamidine acetate has a wide range of scientific research applications. It can be used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in polymerization reactions. It is also used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of porphyrins and other macrocyclic compounds. In addition, Cyclobutanecarboxamidine acetate has been used in the synthesis of drugs, such as antifungal agents, antiviral agents, and anti-inflammatory agents.
Wirkmechanismus
The mechanism of action of Cyclobutanecarboxamidine acetate is not yet fully understood. It is believed that Cyclobutanecarboxamidine acetate binds to certain proteins in the body, which can lead to changes in the activity of those proteins. This can lead to changes in the biochemical and physiological processes of the body, leading to the desired effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of Cyclobutanecarboxamidine acetate are not yet fully understood. However, studies have shown that Cyclobutanecarboxamidine acetate can have anti-inflammatory, anti-fungal, and antiviral effects. In addition, Cyclobutanecarboxamidine acetate has been shown to have antioxidant and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclobutanecarboxamidine acetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, there are also some limitations to its use in laboratory experiments. Cyclobutanecarboxamidine acetate is not readily soluble in water, and its solubility in organic solvents is limited. In addition, the effects of Cyclobutanecarboxamidine acetate can vary depending on the concentration and the duration of exposure.
Zukünftige Richtungen
There are many potential future directions for research on Cyclobutanecarboxamidine acetate. One such direction is to further investigate the biochemical and physiological effects of Cyclobutanecarboxamidine acetate and to develop new methods for its synthesis. Another potential direction is to explore the potential therapeutic applications of Cyclobutanecarboxamidine acetate, such as its use as an anti-inflammatory, antiviral, or antifungal agent. Additionally, further research could be conducted on the mechanisms of action of Cyclobutanecarboxamidine acetate and its potential use as a catalyst in polymerization reactions. Finally, future research could focus on the development of new methods for the purification of Cyclobutanecarboxamidine acetate and its use in the synthesis of peptides and peptidomimetics.
Synthesemethoden
Cyclobutanecarboxamidine acetate can be synthesized from cyclobutanecarboxylic acid in a three-step process. First, cyclobutanecarboxylic acid is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form cyclobutanecarboxamide. Then, the cyclobutanecarboxamide is reacted with acetic anhydride in the presence of a base such as sodium carbonate to form Cyclobutanecarboxamidine acetate. Finally, the Cyclobutanecarboxamidine acetate is purified by recrystallization.
Eigenschaften
IUPAC Name |
acetic acid;cyclobutanecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.C2H4O2/c6-5(7)4-2-1-3-4;1-2(3)4/h4H,1-3H2,(H3,6,7);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUQWBWXXVTMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CC(C1)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboxamidine acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[3-[[[3-(2-Pyridylethynyl)-2-cyclohexen-1-ylidene]amino]oxy]propoxy]ethyl Methanesulfonate](/img/structure/B6354250.png)
